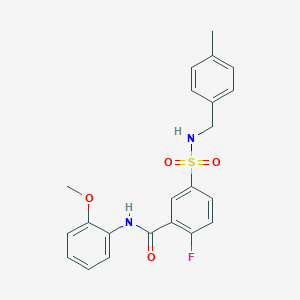

2-fluoro-N-(2-methoxyphenyl)-5-(N-(4-methylbenzyl)sulfamoyl)benzamide

Description

The compound 2-fluoro-N-(2-methoxyphenyl)-5-(N-(4-methylbenzyl)sulfamoyl)benzamide features a benzamide scaffold substituted with a fluorine atom at position 2, a sulfamoyl group at position 5 (bearing an N-(4-methylbenzyl) substituent), and a 2-methoxyphenyl amide moiety. Its design likely targets enzyme or receptor modulation, leveraging the sulfamoyl group’s role in binding interactions .

Properties

IUPAC Name |

2-fluoro-N-(2-methoxyphenyl)-5-[(4-methylphenyl)methylsulfamoyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O4S/c1-15-7-9-16(10-8-15)14-24-30(27,28)17-11-12-19(23)18(13-17)22(26)25-20-5-3-4-6-21(20)29-2/h3-13,24H,14H2,1-2H3,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXMRMXTMIOWAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-methoxyphenyl)-5-(N-(4-methylbenzyl)sulfamoyl)benzamide typically involves multiple steps, including:

Nitration: Introduction of a nitro group to the benzene ring.

Reduction: Conversion of the nitro group to an amine.

Acylation: Formation of the benzamide core.

Sulfonation: Introduction of the sulfamoyl group.

Fluorination: Introduction of the fluorine atom.

Methoxylation: Introduction of the methoxy group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-methoxyphenyl)-5-(N-(4-methylbenzyl)sulfamoyl)benzamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Conversion of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds similar to 2-fluoro-N-(2-methoxyphenyl)-5-(N-(4-methylbenzyl)sulfamoyl)benzamide. Research has shown that sulfamoyl derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance, a study on related benzamide derivatives demonstrated their ability to inhibit cell proliferation in breast and colon cancer models, suggesting that the incorporation of the sulfamoyl moiety enhances antitumor activity .

Anti-Inflammatory Effects

Compounds with similar structures have been evaluated for their anti-inflammatory properties. The presence of a sulfamoyl group has been linked to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). In vitro studies have shown that these compounds can reduce nitric oxide production in macrophages, indicating potential use in treating inflammatory diseases .

Antimicrobial Properties

Research indicates that derivatives of benzamide can possess antimicrobial activity. The introduction of fluorine and methoxy groups may enhance the interaction of the molecule with bacterial cell membranes, leading to increased efficacy against specific pathogens. Studies have shown promising results against Gram-positive bacteria, suggesting a potential application in antibiotic development .

Case Studies

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-methoxyphenyl)-5-(N-(4-methylbenzyl)sulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

Binding to active sites: Inhibiting enzyme activity or receptor function.

Modulating signaling pathways: Affecting cellular processes and responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with key analogs from the evidence:

Key Observations:

- Substituent Effects: Fluoro vs. Chloro: The target’s 2-fluoro substituent (cf. Methoxy Group: The 2-methoxyphenyl amide (target) contrasts with 2-oxotetrahydrofuran (), which may alter solubility and stereoelectronic interactions .

Thermal Stability :

- Melting points for analogs range from 205–279°C (), influenced by crystallinity and hydrogen-bonding capacity. The target’s melting point is unreported but likely falls within this range due to structural similarities.

Biological Activity

2-Fluoro-N-(2-methoxyphenyl)-5-(N-(4-methylbenzyl)sulfamoyl)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : CHFNOS

- Molecular Weight : 353.43 g/mol

The structure features a fluorine atom, a methoxy group, and a sulfamoyl moiety, which are critical for its biological interactions.

Research indicates that compounds similar to this compound interact with various biological targets, including:

- Enzymatic Inhibition : The compound may inhibit specific enzymes, contributing to its pharmacological effects. For instance, it has shown activity against NAMPT (Nicotinamide adenine dinucleotide biosynthesis), with an IC value indicating effective inhibition at low concentrations .

- Ion Channel Modulation : Sulfonamide derivatives have been reported to modulate sodium channels, impacting cellular excitability and signaling pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Target | IC50 (nM) | Effect |

|---|---|---|---|

| NAMPT Inhibition | NAMPT | 0.1 | Significant inhibition |

| Sodium Channel Modulation | Sodium Channels | Varies | Modulates excitability |

Case Studies and Research Findings

- Antitumor Activity : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on cancer cell lines, suggesting potential antitumor properties .

- Anti-inflammatory Effects : Research has indicated that sulfonamide derivatives can reduce inflammatory markers in cellular models, proposing their utility in treating inflammatory diseases .

- Pharmacokinetics : Studies on the pharmacokinetics of similar compounds suggest favorable absorption and distribution profiles, which are critical for therapeutic efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-fluoro-N-(2-methoxyphenyl)-5-(N-(4-methylbenzyl)sulfamoyl)benzamide and its derivatives?

- Methodology : A typical synthesis involves sequential functionalization of the benzamide core. For example, sulfamoyl groups are introduced via chlorosulfonic acid treatment (87% yield), followed by coupling with substituted amines under sodium carbonate catalysis in THF/H₂O (45–93% yield) . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to mitigate side reactions like hydrolysis of the sulfamoyl group.

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

- Methodology :

- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and sulfonamide NH signals (broad, δ ~10 ppm) .

- IR Spectroscopy : Confirm sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functionalities .

- Mass Spectrometry (EI/ESI-MS) : Validate molecular weight (e.g., [M+H]+ at m/z 457.1) and fragmentation patterns .

Q. How can crystallographic data (e.g., SHELX) resolve ambiguities in molecular conformation?

- Methodology : SHELX programs (e.g., SHELXL) refine X-ray diffraction data to determine bond lengths, angles, and torsional strain. For example, the dihedral angle between the benzamide and methoxyphenyl moieties can indicate steric hindrance affecting bioactivity .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology :

- ELISA-based PD-L1 inhibition assays : Measure competitive binding (IC₅₀) using recombinant human PD-L1 .

- Cytotoxicity screening : Use fibroblast (e.g., NIH/3T3) and cancer cell lines (e.g., PC-3, MCF7) to assess selectivity (e.g., CC₅₀ > 50 μM for non-toxic profiles) .

Advanced Research Questions

Q. How can molecular docking elucidate the mechanism of PD-L1 inhibition?

- Methodology :

- Software : AutoDock Vina or Schrödinger Suite for ligand-receptor docking.

- Key interactions : The sulfamoyl group forms hydrogen bonds with PD-L1’s Asp122 and Tyr123, while the fluoro substituent enhances hydrophobic contact with Ile54 .

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine binding hypotheses .

Q. What strategies resolve contradictions in biological activity across studies (e.g., varying anti-proliferative effects)?

- Methodology :

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., 4-methylbenzyl vs. 3-fluorophenyl) to identify critical pharmacophores .

- Data normalization : Control for assay variability (e.g., cell passage number, serum concentration) using reference inhibitors (e.g., BMS-202) .

Q. How can ADMET modeling predict pharmacokinetic liabilities?

- Methodology :

- Software : SwissADME or ADMETLab 2.0.

- Key parameters :

- Lipophilicity (cLogP) : Optimal range 2–4 for blood-brain barrier penetration.

- Metabolic stability : CYP3A4/2D6 inhibition risk assessed via molecular docking .

- Validation : Compare in silico predictions with in vitro microsomal stability assays .

Q. What experimental designs optimize SAR for enhanced potency and selectivity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.